4-Methyl-2-piperazinecarboxylic acid dihydrochloride hydrate is classified as an amino acid derivative. Its structure features a piperazine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms. Such compounds are often utilized in the synthesis of pharmaceuticals due to their ability to interact with biological systems.
The synthesis of 4-methyl-2-piperazinecarboxylic acid dihydrochloride hydrate can be achieved through various methods. A notable synthetic route involves the reaction of 1-methylpiperazine with suitable carboxylic acid derivatives. For instance, one effective method utilizes 4-bromomethyl benzoic acid as a precursor, where the following steps are typically involved:
This method emphasizes maintaining specific temperature and pH conditions to optimize yield and purity.
The molecular structure of 4-methyl-2-piperazinecarboxylic acid dihydrochloride hydrate can be analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The presence of the dihydrochloride salt form enhances its solubility in aqueous solutions, which is advantageous for pharmaceutical formulations .
4-Methyl-2-piperazinecarboxylic acid dihydrochloride hydrate participates in various chemical reactions typical of carboxylic acids and amines:
These reactions are essential for synthesizing more complex molecules used in medicinal chemistry .
The mechanism of action for compounds like 4-methyl-2-piperazinecarboxylic acid dihydrochloride hydrate often involves modulation of neurotransmitter systems due to their structural similarity to neurotransmitters or their precursors:
Such mechanisms are crucial for developing therapeutic agents targeting neurological disorders .
4-Methyl-2-piperazinecarboxylic acid dihydrochloride hydrate finds applications primarily in medicinal chemistry:
Piperazine derivatives serve as indispensable building blocks in contemporary pharmaceutical synthesis, primarily functioning as:
Table 1: Therapeutic Applications of Piperazine-Based Pharmaceuticals
Drug Compound | Piperazine Modification | Therapeutic Category | Molecular Action |
---|---|---|---|
Vortioxetine | N-Methylpiperazine | Antidepressant | Serotonin receptor modulation |
Quetiapine | Piperazine-1-ethanol derivative | Antipsychotic | Dopamine D₂ antagonism |
Ciprofloxacin | N-Cyclopropylpiperazine | Antibacterial | DNA gyrase inhibition |
4-Methyl-2-piperazinecarboxylic acid derivatives | Core scaffold | Neuropharmaceutical intermediates | GABA receptor modulation |
These functional attributes explain why piperazine derivatives appear in >20% of small-molecule drugs approved by the FDA between 2010-2025. The 4-methyl-2-piperazinecarboxylic acid framework specifically provides chiral synthons for stereoselective synthesis of neurologically active compounds, leveraging both the carboxylic acid's metal-coordinating capacity and the tertiary nitrogen's protonation-dependent conformational switching [4] [7].
The 4-methyl-2-piperazinecarboxylic acid dihydrochloride hydrate (CAS 75944-99-9) exhibits distinctive molecular features that enhance its pharmaceutical utility:
Table 2: Comparative Molecular Properties of 4-Methyl-2-piperazinecarboxylate Derivatives
Property | 4-Methyl-2-piperazinecarboxylic acid dihydrochloride hydrate | Anhydrous Dihydrochloride | Free Base |
---|---|---|---|
Molecular Formula | C~6~H~16~Cl~2~N~2~O~3~ | C~6~H~14~Cl~2~N~2~O~2~ | C~6~H~12~N~2~O~2~ |
Molecular Weight | 235.11 g/mol | 217.09 g/mol | 144.17 g/mol |
Purity Specification | ≥95.0% (HPLC) | >98.0% (Titration) | >97.5% (Chiral GC) |
Key Functional Groups | Carboxylate, tertiary amine, hydrate | Carboxylate, tertiary amine | Carboxylate, tertiary amine |
Hydrogen-Bond Acceptors | 7 | 6 | 4 |
Pharmaceutical Applications | Salt forms for API stabilization; neurointermediate | Research-scale synthesis | Chiral resolution studies |
The methyl group at N-4 sterically blocks oxidative metabolism while maintaining pKa ~8.5 for optimal membrane permeability. This strategic substitution reduces hepatic clearance by 65% compared to unmethylated analogs in preclinical studies, significantly enhancing oral bioavailability of derived compounds [2] [8]. Furthermore, the carboxylic acid moiety at C-2 provides versatile derivatization potential: 1) Amide formation with primary amines; 2) Esterification for prodrug development; 3) Metal salt coordination for sustained-release formulations. These attributes collectively establish 4-methyl-2-piperazinecarboxylic acid dihydrochloride hydrate as a multifunctional building block in CNS drug development pipelines [7] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1